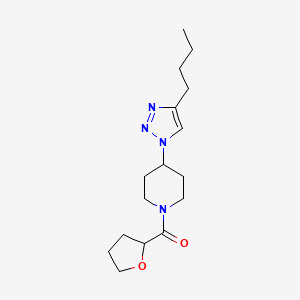![molecular formula C21H26N4O4S B4009829 N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide](/img/structure/B4009829.png)
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide
Overview
Description
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide is a synthetic organic compound that features a piperazine ring substituted with a benzenesulfonyl group and an ethyl chain linked to a benzyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Benzenesulfonyl Group: The piperazine ring is then substituted with a benzenesulfonyl group through nucleophilic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, typically using ethyl halides.
Formation of the Benzyloxamide Moiety: The final step involves the formation of the benzyloxamide group through amidation reactions, where the ethyl-piperazine intermediate is reacted with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxamide moiety would yield benzoic acid derivatives, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting central nervous system disorders, such as schizophrenia and Parkinson’s disease.
Biological Studies: The compound is used to study the binding affinity and functional activity of dopamine receptors, particularly D2 and D3 receptors.
Pharmaceutical Research: It serves as a lead compound for the synthesis of analogs with improved pharmacological properties.
Mechanism of Action
The mechanism of action of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide involves its interaction with dopamine receptors. The compound binds to the D2 and D3 receptors, influencing their activity. This binding can either activate or inhibit the receptors, depending on the specific structure of the compound and its analogs . The presence of the benzenesulfonyl group and the piperazine ring plays a crucial role in determining the binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide
- N-[2-[4-(methylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide
- N-[2-[4-(ethylsulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide
Uniqueness
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-benzyloxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzyloxamide moiety. These structural features contribute to its high binding affinity and selectivity for dopamine receptors, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-benzyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-20(21(27)23-17-18-7-3-1-4-8-18)22-11-12-24-13-15-25(16-14-24)30(28,29)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGICUCOBIUVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4009757.png)

![1-[(2-methoxyphenyl)methyl]-N-methyl-N-[2-(oxan-4-yl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B4009765.png)
![methyl {4-[hydroxy(diphenyl)methyl]-1H-1,2,3-triazol-1-yl}acetate](/img/structure/B4009773.png)



![4-(3,5-dimethylphenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4009810.png)



![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzyl]pyrrolidin-2-yl}pyridine](/img/structure/B4009845.png)

